

Chemical and physical properties of 3,5-Dimethoxycinnamic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Dimethoxycinnamic acid

Cat. No.: B3421049

[Get Quote](#)

An In-Depth Technical Guide to **3,5-Dimethoxycinnamic Acid**: Properties, Analysis, and Applications

Introduction

3,5-Dimethoxycinnamic acid (DMCA) is a derivative of cinnamic acid, a class of organic compounds widely found in the plant kingdom.^[1] Its distinct substitution pattern, with two methoxy groups on the phenyl ring, imparts specific chemical and physical properties that make it a subject of interest in pharmaceutical research, cosmetics, and organic synthesis.^{[1][2]} This guide provides a comprehensive overview of the core characteristics of **3,5-Dimethoxycinnamic acid**, intended for researchers, chemists, and professionals in drug development. We will delve into its structural features, physical and chemical properties, spectroscopic signature, synthesis, and key applications, supported by detailed experimental protocols.

Part 1: Core Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This section outlines the fundamental identifiers for **3,5-Dimethoxycinnamic acid**.

1.1 Nomenclature and Identifiers

- Systematic IUPAC Name: (2E)-3-(3,5-dimethoxyphenyl)prop-2-enoic acid^[3]

- Common Synonyms: 3,5-Dimethoxy-trans-cinnamic acid, 3',5'-dimethoxycinnamic acid[3]
- CAS Registry Number: 16909-11-8[3]
- EC Number: 240-956-8
- Molecular Formula: C₁₁H₁₂O₄[3]
- Molecular Weight: 208.21 g/mol [3]

1.2 Chemical Structure

The structure of **3,5-Dimethoxycinnamic acid** features a benzene ring substituted with two methoxy groups (-OCH₃) at positions 3 and 5, and a propenoic acid group at position 1. The double bond in the acrylic acid side chain is predominantly in the trans (E) configuration, which is the more stable isomer.[3]

Caption: Chemical structure of **3,5-Dimethoxycinnamic acid**.

Part 2: Physicochemical Properties

The physical properties of a compound govern its behavior in various matrices, which is critical for formulation, purification, and experimental design.

2.1 Summary of Physical Data

The key physicochemical parameters for **3,5-Dimethoxycinnamic acid** are summarized in the table below. These values are essential for predicting its behavior in experimental and industrial settings.

Property	Value	Source(s)
Appearance	White to off-white or light brown crystalline solid.	[2][4]
Melting Point	174-175 °C	[1][4]
Boiling Point	267.4 °C (rough estimate)	[2][4]
Density	1.06 - 1.203 g/cm³ (estimate)	[1][2]
Water Solubility	31.44 mg/L at 25 °C (slightly soluble)	[2][4]
Organic Solvent Solubility	Soluble in ethanol, acetone, and dichloromethane.	[2]
pKa	4.33 ± 0.10 (Predicted)	[4]
Flash Point	148.5 °C	[1][2]

2.2 Causality Behind Properties

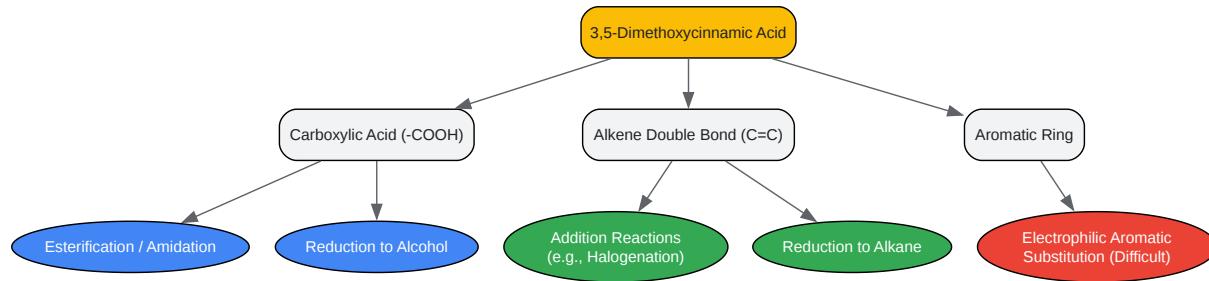
- High Melting Point: The planar structure, presence of a carboxylic acid group capable of hydrogen bonding, and stable crystal lattice contribute to a relatively high melting point for a molecule of its size.[1][4]
- Low Water Solubility: Despite the presence of polar oxygen atoms, the molecule's core is a nonpolar aromatic ring. This significant hydrophobic character limits its solubility in water.[2][4]
- Organic Solvent Solubility: Its solubility in solvents like ethanol and acetone is predictable. These solvents have both polar and nonpolar characteristics, allowing them to effectively solvate both the carboxylic acid group and the dimethoxy-substituted phenyl ring.[2]

Part 3: Spectroscopic Profile

Spectroscopic data provides an empirical fingerprint of a molecule, essential for its identification, quantification, and structural elucidation.

- ¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinylic protons of the propenoic acid chain, and the methoxy group protons. The coupling constants between the vinylic protons are characteristic of the trans configuration.
- ¹³C NMR Spectroscopy (Carbon NMR): The carbon spectrum will reveal signals for the carboxyl carbon, the carbons of the double bond, the aromatic carbons (with different shifts for substituted and unsubstituted positions), and the methoxy carbons.[5]
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretch from the carboxylic acid group, C=O stretching of the carboxyl group, C=C stretching from the aromatic ring and the alkene, and C-O stretching from the ether linkages of the methoxy groups.
- Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak corresponding to its molecular weight (208.21 g/mol) and characteristic fragmentation patterns.[1][3]

Part 4: Chemical Properties and Reactivity


Understanding the chemical behavior of **3,5-Dimethoxycinnamic acid** is vital for its synthesis, handling, and application in further chemical transformations.

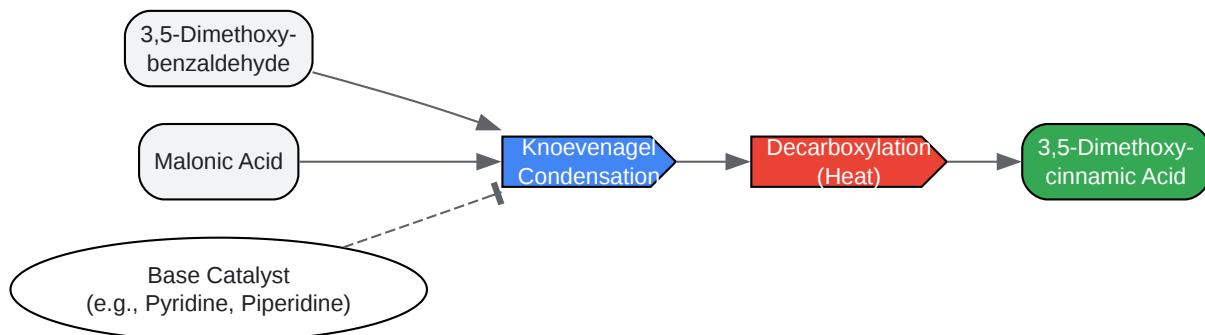
4.1 Stability

3,5-Dimethoxycinnamic acid is a relatively stable compound at room temperature when stored in a dry environment.[2][4] However, like many organic acids, it should be protected from strong bases, oxidizing agents, and high temperatures to prevent degradation.

4.2 Reactivity and Key Reactions

The molecule's reactivity is dictated by its three main functional components: the carboxylic acid, the alkene double bond, and the aromatic ring.

[Click to download full resolution via product page](#)


Caption: Reactivity centers of **3,5-Dimethoxycinnamic acid**.

- Incompatible Materials: Avoid strong oxidizing agents.[6]
- Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[6]

Part 5: Synthesis and Applications

5.1 Synthesis Pathway

3,5-Dimethoxycinnamic acid can be synthesized via several established organic reactions. A common and effective method is the Knoevenagel condensation or the related Doebner modification, which involves the reaction of 3,5-dimethoxybenzaldehyde with malonic acid.[1][7]

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis via Knoevenagel condensation.

5.2 Applications in Research and Development

While its direct therapeutic applications are still under investigation, **3,5-Dimethoxycinnamic acid** and its derivatives are valuable in several fields:

- Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex bioactive molecules.^[1] Cinnamic acid derivatives are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.^{[2][8]}
- Cosmetics: Due to its antioxidant properties and its conjugated structure that can absorb UV radiation, it has potential applications in skin care products as a fragrance, preservative, and protective agent.^{[2][9]}
- Food Industry: It can be explored for use as a food preservative and antioxidant, helping to extend the shelf life and maintain the quality of food products.^[2]

Part 6: Key Experimental Protocols

The following protocols are standardized methodologies for characterizing **3,5-Dimethoxycinnamic acid**. They are designed to be self-validating and reproducible.

Protocol 1: Determination of Melting Point

- Objective: To accurately determine the melting point range of a purified sample of **3,5-Dimethoxycinnamic acid**.
- Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), mortar and pestle, spatula.
- Methodology:
 - Ensure the sample is completely dry and finely powdered. Gently crush a small amount of the crystalline solid using a mortar and pestle.
 - Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a rapid rate initially (e.g., 10-15 °C/min) to approach the expected melting point (~175 °C).
 - When the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the entire solid has melted into a clear liquid (T_2).
 - The melting point is reported as the range $T_1 - T_2$. A sharp range (≤ 1 °C) indicates high purity.

Protocol 2: General Solubility Assessment

- Objective: To qualitatively and semi-quantitatively determine the solubility of **3,5-Dimethoxycinnamic acid** in various solvents.
- Materials: **3,5-Dimethoxycinnamic acid**, selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate), vials, magnetic stirrer, analytical balance.

- Methodology:
 - Weigh approximately 10 mg of the compound into a clean, dry vial.
 - Add the selected solvent dropwise (e.g., 0.1 mL increments) while stirring continuously at a constant temperature (e.g., 25 °C).
 - Observe for complete dissolution. Record the volume of solvent required.
 - Categorize the solubility based on standard definitions (e.g., USP solubility definitions). For a more quantitative measure, continue adding known masses of the solute to a fixed volume of solvent until saturation is reached (solid remains undissolved after prolonged stirring).
 - The static gravimetric method can be used for precise data: equilibrate a saturated solution at a specific temperature, then carefully evaporate a known volume of the supernatant and weigh the residue.[10]

Protocol 3: Synthesis via Doebner-Knoevenagel Condensation

- Objective: To synthesize **3,5-Dimethoxycinnamic acid** from 3,5-dimethoxybenzaldehyde and malonic acid.
- Reagents: 3,5-dimethoxybenzaldehyde, malonic acid, pyridine (as solvent and catalyst), piperidine (as co-catalyst), hydrochloric acid (for acidification), water.
- Methodology:
 - In a round-bottomed flask equipped with a reflux condenser, dissolve 3,5-dimethoxybenzaldehyde (1.0 eq) and malonic acid (~1.5-2.0 eq) in pyridine.[7]
 - Add a catalytic amount of piperidine to the mixture.
 - Heat the reaction mixture gently (e.g., 80-100 °C) and monitor the evolution of CO₂ gas, which indicates the progress of the decarboxylation step.[7]
 - After the reaction is complete (typically 2-4 hours, can be monitored by TLC), cool the mixture to room temperature.

- Pour the cooled reaction mixture into a beaker containing ice-cold water.
- Acidify the mixture by slowly adding concentrated hydrochloric acid with stirring until the solution is strongly acidic (pH ~1-2). This will precipitate the product.
- Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual pyridine and salts.
- Dry the crude product. Recrystallization from a suitable solvent (e.g., an ethanol/water mixture) can be performed for further purification.

Part 7: Safety and Handling

Proper handling is crucial to ensure laboratory safety.

- General Handling: Use in a well-ventilated area. Avoid inhaling dust.[2] Avoid contact with skin and eyes.[2]
- Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[2]
- Storage: Store in a cool, dry place away from incompatible materials like strong oxidants. Keep the container tightly sealed.[2][4]
- First Aid: In case of eye or skin contact, rinse immediately with plenty of water and seek medical advice.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. chembk.com [chembk.com]

- 3. 3,5-Dimethoxycinnamic acid [webbook.nist.gov]
- 4. 3,5-DIMETHOXYCINNAMIC ACID CAS#: 16909-11-8 [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. fishersci.com [fishersci.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbino.com]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Chemical and physical properties of 3,5-Dimethoxycinnamic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3421049#chemical-and-physical-properties-of-3-5-dimethoxycinnamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com